N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
Description
Properties
IUPAC Name |
N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-14-11-4-5-15-12-8(2)6-9(13)7-10(11)12/h6-7,11,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBEMNXVNAHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC2=C1C=C(C=C2C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554168-99-8 | |
| Record name | N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Implications
The 8-methyl group may stabilize hydrophobic interactions in biological systems. Ethylamine vs. methylamine: Longer alkyl chains may reduce aqueous solubility but improve membrane permeability .
Methodological Relevance :
Biological Activity
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine is a synthetic compound belonging to the chromen derivatives, which have garnered attention for their potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is This compound . Its synthesis typically involves several steps, including the formation of the chromen ring through cyclization reactions involving phenols and aldehydes, fluorination at the 6th position using agents like N-fluorobenzenesulfonimide, ethylation via alkylation reactions, and amination through nucleophilic substitution .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential . For instance, it has been shown to inhibit tubulin polymerization in cancer cell lines such as SGC-7901. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner . The compound demonstrated an IC50 value of approximately 2.04 μM against tubulin polymerization, indicating significant cytotoxicity compared to established agents .
Antimicrobial Activity
This compound also exhibits antimicrobial activity . It has been investigated for its efficacy against various drug-resistant bacterial strains. The compound's structure allows it to interact with dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival . The presence of specific substituents on the chromen core enhances its antimicrobial potency.
The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets. This binding can modulate enzyme activities involved in metabolic pathways. For example, it may inhibit enzymes that are critical for cancer cell proliferation or bacterial survival .
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
- Anticancer Activity : A study reported that modifications on the chromen structure significantly influenced its antiproliferative activity against various cancer cell lines. The introduction of electron-donating groups on the A-ring was found to enhance cytotoxicity .
- Antimicrobial Efficacy : Research indicated that the compound effectively inhibited growth in multidrug-resistant pathogens, showcasing its potential as a therapeutic agent in combating antibiotic resistance .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the chromen structure could enhance both anticancer and antimicrobial activities. For instance, compounds with methoxy groups showed improved potency compared to their unsubstituted counterparts .
Data Summary Table
| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Anticancer | 2.04 | SGC-7901 | Tubulin inhibition |
| Antimicrobial | Varies | Various drug-resistant bacteria | DHFR inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine?
- Methodological Answer : Synthesis typically involves functionalizing the chromen-4-amine core. A common approach includes reductive amination of ketone intermediates using ethylamine derivatives. For example, intermediates like 6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one can be reacted with ethylamine under hydrogenation conditions (e.g., Pd/C or NaBH4). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using software suites like SHELX (SHELXL for refinement) is standard. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer (Mo/Kα radiation).
- Refinement of positional and thermal parameters to achieve low R-values (<5%).
- Validation using tools like PLATON to check for twinning or disorder .
Q. What safety protocols are essential during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Waste Management : Segregate halogenated and amine-containing waste for professional disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize chromen-4-amine derivatives for biological activity?
- Methodological Answer :
- Functional Group Variation : Systematically modify substituents (e.g., replacing 6-fluoro with chloro or bromo) and assess bioactivity.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions.
- Case Study : Analogous compounds like (4S)-7-fluoro-chromen-4-amine hydrochloride (CAS 1392219-37-2) show enhanced receptor binding when the stereochemistry at C4 is controlled .
Q. What analytical techniques resolve discrepancies in purity assessments of this compound?
- Methodological Answer :
- HPLC-MS : Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients (0.1% formic acid) to detect impurities.
- NMR Spectroscopy : Compare ¹H/¹³C spectra with reference data (e.g., PubChem CID 72943051) to verify absence of regioisomers.
- Elemental Analysis : Validate empirical formula consistency (e.g., C₁₂H₁₅FNO) .
Q. How do computational models predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Employ AutoDock Vina to model binding poses in CYP3A4/2D6 active sites.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of enzyme-ligand complexes.
- Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) can forecast oxidation at the ethylamine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
